Fmoc-D-Lys(Nic)-OH
CAS No.: 252049-12-0
Cat. No.: VC0557649
Molecular Formula: C27H27N3O5
Molecular Weight: 473,52 g/mole
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 252049-12-0 |
---|---|
Molecular Formula | C27H27N3O5 |
Molecular Weight | 473,52 g/mole |
IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(pyridine-3-carbonylamino)hexanoic acid |
Standard InChI | InChI=1S/C27H27N3O5/c31-25(18-8-7-14-28-16-18)29-15-6-5-13-24(26(32)33)30-27(34)35-17-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-4,7-12,14,16,23-24H,5-6,13,15,17H2,(H,29,31)(H,30,34)(H,32,33)/t24-/m1/s1 |
Standard InChI Key | CRRQIRUSEYKWPF-XMMPIXPASA-N |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C4=CN=CC=C4)C(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C4=CN=CC=C4)C(=O)O |
Introduction
Chemical Identity and Fundamental Properties
Fmoc-D-Lys(Nic)-OH, systematically named as (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(pyridine-3-carbonylamino)hexanoic acid, is a modified D-lysine with specific protective groups and functionalization. This compound features D-lysine with Fmoc (9-fluorenylmethoxycarbonyl) protection at the alpha-amino group and a nicotinoyl modification at the epsilon-amino position.
The compound possesses the following key properties:
Property | Value |
---|---|
CAS Number | 252049-12-0 |
Molecular Formula | C27H27N3O5 |
Molecular Weight | 473.52 g/mole |
IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(pyridine-3-carbonylamino)hexanoic acid |
Standard InChIKey | CRRQIRUSEYKWPF-XMMPIXPASA-N |
Fmoc-D-Lys(Nic)-OH contains multiple functional groups that determine its chemical behavior and applications. The carboxylic acid group enables peptide bond formation, while the Fmoc group serves as protection for the alpha-amino group during peptide synthesis. The nicotinoyl modification on the epsilon-amino group introduces additional functionality that can be leveraged for various biochemical research applications.
Nomenclature and Synonyms
Fmoc-D-Lys(Nic)-OH is known by several alternative names in scientific literature and commercial catalogs, which is important for comprehensive identification across different resources.
Common synonyms include:
Synonym | Description |
---|---|
Nα-Fmoc-Nε-nicotinoyl-D-lysine | Systematic name indicating protection and modification positions |
FMOC-D-LYS(NIC)-OH | Abbreviated form commonly used in chemical catalogs |
FMOC-D-LYS(NICOT)-OH | Alternative abbreviated form |
Fmoc-Nε-nicotinoyl-D-lysine | Alternative notation |
N-Fmoc-N6-nicotinoyl-D-lysine | Alternative notation system |
N-ALPHA-FMOC-N-EPSILON-NICOTINYL-D-LYSINE | Expanded form specifying position of modifications |
N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-(3-pyridinylcarbonyl)-D-lysine | Systematic chemical name |
This diversity in nomenclature reflects the compound's structural complexity and the various naming conventions used across different scientific disciplines .
Structural Features and Chemical Characteristics
Fmoc-D-Lys(Nic)-OH possesses distinctive structural features that determine its behavior in chemical reactions and biological systems. The compound consists of a D-lysine backbone with specific modifications that contribute to its unique properties and applications.
The key structural elements include:
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A D-lysine backbone with the (2R) configuration
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The alpha-amino group protected by a Fmoc (9-fluorenylmethoxycarbonyl) group
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The epsilon-amino group modified with a nicotinoyl (pyridine-3-carbonyl) group
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An unmodified carboxylic acid group that allows for peptide bond formation
The D-configuration of the amino acid backbone distinguishes this compound from its L-isomer (Fmoc-L-Lys(Nic)-OH, CAS 252049-11-9). This stereochemical difference significantly impacts the compound's behavior in biological systems and its applications in peptide synthesis. The D-configuration can provide increased resistance to enzymatic degradation in resulting peptides, as most natural proteases preferentially recognize L-amino acids .
Synthesis and Preparation
Fmoc-D-Lys(Nic)-OH is synthesized through selective modification of D-lysine. According to available research, the compound is prepared by attaching a nicotinoyl group to the epsilon amino group of Fmoc-D-Lysine.
The general synthetic approach involves:
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Protection of the alpha-amino group with Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) under basic conditions
-
Selective acylation of the epsilon-amino group with nicotinic acid or a reactive nicotinoyl derivative
This synthetic process requires careful control of reaction conditions to ensure selective modification of the desired amino groups. The resulting compound serves as a valuable building block for incorporating nicotinoyl-modified lysine residues into peptides.
Applications in Peptide Synthesis
Fmoc-D-Lys(Nic)-OH serves as a key building block in peptide synthesis, offering unique capabilities for creating functionally diverse peptides with enhanced properties.
Role in Peptide Assembly
In peptide synthesis, Fmoc-D-Lys(Nic)-OH functions as a building block that allows the incorporation of nicotinyl groups into peptides. This modification can enhance the biological activity or stability of the resulting peptides, providing researchers with tools to develop peptides with specialized functions.
The Fmoc protecting group on the alpha-amino position is compatible with standard Fmoc-based solid-phase peptide synthesis protocols, allowing for straightforward incorporation into growing peptide chains. During synthesis, the Fmoc group can be selectively removed under mild basic conditions, while the nicotinoyl modification remains intact, becoming a permanent functional element of the final peptide.
Enhanced Peptide Properties
Peptides containing Fmoc-D-Lys(Nic)-OH benefit from several advantageous properties:
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The D-configuration provides increased resistance to proteolytic degradation
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The nicotinoyl group introduces additional functionalities for molecular interactions
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The modified side chain can participate in hydrogen bonding, π-stacking interactions, and metal coordination
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The pyridine ring can serve as a site for further chemical modifications
These properties make Fmoc-D-Lys(Nic)-OH valuable for researchers developing peptides with enhanced stability, specific targeting capabilities, or unique conformational constraints.
Biological and Pharmaceutical Applications
The unique structural features of Fmoc-D-Lys(Nic)-OH make it valuable for various biological and pharmaceutical applications, particularly in the development of peptide-based therapeutics and diagnostic tools.
Comparison with Related Lysine Derivatives
To better understand the distinctive properties and applications of Fmoc-D-Lys(Nic)-OH, it is valuable to compare it with related lysine derivatives used in peptide synthesis.
Comparison with L-isomer
The primary structural difference between Fmoc-D-Lys(Nic)-OH and Fmoc-L-Lys(Nic)-OH (CAS 252049-11-9) is the stereochemistry at the alpha-carbon. While they share the same chemical formula (C27H27N3O5) and molecular weight (approximately 473.5 g/mole), the different stereochemistry significantly affects their biological properties .
The L-isomer is more commonly used in standard peptide synthesis that aims to mimic natural peptides, while the D-isomer offers advantages in terms of increased stability against enzymatic degradation and potential for unique conformational properties in the resulting peptides .
Comparison with Alternative Lysine Derivatives
Several other lysine derivatives are used in peptide synthesis, each with specific advantages for particular applications:
Compound | CAS Number | Key Features | Primary Applications |
---|---|---|---|
Fmoc-D-Lys(Nic)-OH | 252049-12-0 | Nicotinoyl group on ε-amino, D-configuration | Peptide synthesis with enhanced biological properties |
Fmoc-L-Lys(Nic)-OH | 252049-11-9 | Nicotinoyl group on ε-amino, L-configuration | Standard peptide synthesis |
Fmoc-Lys(ivDde)-OH | 204777-78-6 | ivDde protection on ε-amino | Selective side-chain modification, labeled peptides |
Fmoc-Lys(Mtt)-OH | 167393-62-6 | Mtt protection on ε-amino | Branched peptides, combinatorial synthesis |
Fmoc-Lys(ivDde)-OH is particularly useful for preparing peptides selectively modified on the lysine sidechain, such as labeled peptides, PEGylated peptides, or peptides cyclized through the lysine sidechain. The ivDde protective group provides higher orthogonality regarding Boc and Fmoc compared to other protecting groups .
Fmoc-Lys(Mtt)-OH is an excellent derivative for the synthesis of branched peptides and peptides modified at the lysine side-chain, and for the construction of templates and multifunctionalized resins for combinatorial synthesis .
Unlike these alternatives that use removable protecting groups on the epsilon-amino position, Fmoc-D-Lys(Nic)-OH features a permanent nicotinoyl modification that becomes part of the final peptide structure, providing unique functional properties .
Manufacturer | Product Number | Packaging | Price (USD) | Updated |
---|---|---|---|---|
TRC | F620190 | 1g | $375 | 2021-12-16 |
Chem-Impex | 02715 | 1G | $96.45 | 2021-12-16 |
Chem-Impex | 02715 | 5G | $434.47 | 2021-12-16 |
AK Scientific | 6853AH | 5g | $553 | 2021-12-16 |
Iris Biotech GmbH | FAA1671 | 5G | $675 | 2021-12-16 |
The relatively high cost of this specialized amino acid derivative reflects the complexity of its synthesis and purification. Researchers should consider these economic factors when planning projects involving this compound, particularly for large-scale syntheses .
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